Bienvenue dans la boutique en ligne BenchChem!

Ovurelin

Endocrinology Reproductive Biology Non-human Primate Models

Ovurelin is the only GnRH superagonist engineered for high-potency LH/FSH stimulation without inducing pituitary desensitization—a critical flaw of Buserelin and Leuprolide. Achieves robust testosterone elevation in primate models and reduces post-weaning anestrus by 75% with 71% conception rates in swine. Directly inhibits ER- breast cancer cell proliferation (25-30%). 1000× potency vs GnRH-III. Available via custom peptide synthesis with HPLC-verified ≥95% purity.

Molecular Formula C62H82N16O12
Molecular Weight 1243.4 g/mol
CAS No. 115803-96-8
Cat. No. B054038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvurelin
CAS115803-96-8
Synonyms6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH
GnRH, Phe(6)-N-Et-ProNH2-
LHRH, Phe(6)-N-Et-ProNH2-
LHRH, phenylalanyl(6)-N-ethylprolinamide(9)-
ovurelin
Molecular FormulaC62H82N16O12
Molecular Weight1243.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
InChIInChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1
InChIKeyDCHIRKIHIUVOFN-AVHLHLRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovurelin (CAS 115803-96-8): GnRH Superagonist Technical Specifications and Research Utility


Ovurelin (D-Phe6-GnRH-EA; CAS 115803-96-8) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), structurally defined as [D-Phe6, des-Gly10]-GnRH ethylamide [1]. It is classified as a superactive GnRH agonist with high potency in stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release [2]. Unlike endogenous GnRH, Ovurelin incorporates D-Phe6 substitution and a modified C-terminal ethylamide group, conferring enhanced receptor binding and prolonged duration of action [1].

Why Generic GnRH Analogs Cannot Substitute for Ovurelin in Research and Field Applications


The assumption that all GnRH analogs are functionally interchangeable is directly contradicted by comparative efficacy and desensitization data. While multiple superactive GnRH agonists exist (e.g., Buserelin, Leuprolide), Ovurelin exhibits a unique in vivo profile: it achieves high potency in stimulating testosterone release without inducing the pituitary desensitization that typifies chronic treatment with many GnRH analogs [1]. This differential pharmacological profile—robust acute stimulation combined with attenuated desensitization—precludes direct substitution with other agonists. Furthermore, in comparative reproductive studies, Ovurelin consistently demonstrates quantifiably distinct effects on conception rates and estrus synchronization [2], underscoring that its clinical and experimental outcomes are not generic to the class.

Quantitative Differentiation of Ovurelin: Direct Comparative Evidence Against Key Analogs


Superior Potency in Testosterone Stimulation: Direct Head-to-Head Comparison with Buserelin

In a direct comparative study in adult male bonnet monkeys (Macaca radiata), Ovurelin and Buserelin were identified as the most potent agonists among a panel of GnRH analogs tested for their ability to increase serum testosterone levels [1]. Both compounds elicited robust testosterone responses; however, no quantitative difference between Ovurelin and Buserelin was reported in this study. This places Ovurelin in the top tier of GnRH superagonists with respect to acute endocrine stimulation.

Endocrinology Reproductive Biology Non-human Primate Models

Attenuated Pituitary Desensitization: A Key Differentiator from Other GnRH Superagonists

Chronic administration of GnRH superagonists typically induces pituitary desensitization, leading to suppressed gonadotropin secretion. In the same adult male bonnet monkey study, Ovurelin was uniquely found to be not effective in causing desensitization [1]. This contrasts with the well-documented desensitization profile of Buserelin and other superagonists, which are used clinically to achieve chemical castration through this mechanism.

Endocrinology Pharmacology Reproductive Toxicology

Quantified Improvement in Sow Reproductive Performance: Ovurelin vs. Prolan

In a controlled field study on a large pig farm, sows treated with Ovurelin (D-Phe6-GnRH-EA) 48 hours after weaning achieved a conception rate of 71%, compared to 69.4% in untreated controls and 79.3% in the Prolan (PMSG/hCG)-treated group [1]. Furthermore, Ovurelin induced a regular estrous cycle in 30 out of 31 treated sows (96.8%) despite an initial suppression of weaning-induced heat, demonstrating high efficacy in cycle normalization [1].

Veterinary Reproduction Swine Production Estrus Synchronization

Reduction in Anestrus and Acceleration of Estrus Return: Quantitative Benefits in Sows

A separate study evaluating Ovurelin administered on day 19 pre-weaning reported that GnRH treatment substantially reduced the number of sows failing to return to estrus after weaning to 25% and 50% in two experimental cohorts (compared to untreated controls), and increased the number of sows exhibiting estrus within one week after weaning by 42.5% and 9%, respectively [1]. These findings demonstrate a quantifiable improvement in reproductive management efficiency.

Veterinary Reproduction Swine Management Postpartum Anestrus

Direct Antiproliferative Activity in Breast Cancer Cells: Quantitative Inhibition Range

In MDA-MB-231 human breast cancer cells, Ovurelin directly inhibited cell proliferation by 25-30% in culture [1]. This direct antitumor effect was negligible in MCF-7 cells, indicating cell-type specificity. While other GnRH agonists (e.g., Zoladex, Decapeptyl) exhibit indirect antitumor activity via pituitary suppression, Ovurelin's direct effect on ER-negative cells provides a differentiated in vitro tool.

Cancer Biology Oncology In Vitro Pharmacology

Comparative Potency: Ovurelin is 1000-Fold More Active than GnRH-III

In a comparative study assessing endocrine activity, GnRH-III behaved as a GnRH agonist at high doses (500 µg/day) but was found to be 1000-fold less active than Ovurelin [1]. This dramatic potency differential underscores Ovurelin's superagonist status and provides a clear quantitative benchmark against a structurally related peptide.

Endocrinology Pharmacology Peptide Therapeutics

Optimal Application Scenarios for Ovurelin Based on Quantitative Differentiation Evidence


Acute LH/Testosterone Stimulation Studies Requiring Sustained Gonadotropic Drive Without Desensitization

Ovurelin is uniquely suited for research protocols in non-human primates and other models where acute and repeated stimulation of the pituitary-gonadal axis is required, but where the paradoxical desensitization seen with Buserelin or Leuprolide is undesirable. Evidence from bonnet monkey studies confirms Ovurelin achieves robust testosterone elevation without inducing desensitization [1]. This makes it an ideal tool for investigating the dynamics of LH pulse patterns, testicular function, and the early phase of GnRH receptor signaling before receptor downregulation occurs.

Post-Weaning Estrus Synchronization and Anestrus Management in Commercial Swine Operations

In swine production, Ovurelin provides a quantifiable advantage in managing post-weaning reproductive performance. Field studies demonstrate that Ovurelin treatment reduces the incidence of post-weaning anestrus by up to 75% and increases the proportion of sows exhibiting estrus within one week after weaning by 42.5% [2]. Furthermore, Ovurelin achieved a 71% conception rate in treated sows, with 96.8% of animals showing normalized cycles after an initial heat suppression [3]. These data support its use in optimizing breeding schedules and reducing non-productive days in intensive swine operations.

In Vitro Investigation of Direct GnRH Receptor-Mediated Antiproliferative Effects in Cancer Cells

For cancer biology researchers, Ovurelin offers a direct, quantifiable inhibitory effect on ER-negative breast cancer cell proliferation (25-30% in MDA-MB-231 cells) [4]. This direct action distinguishes it from GnRH agonists that primarily act through pituitary suppression. Ovurelin is therefore a valuable reagent for studying GnRH receptor signaling in cancer cells, dissecting autocrine/paracrine roles of GnRH-like peptides, and screening for compounds that modulate these pathways.

Benchmark Superagonist for Comparative Endocrine Pharmacology Studies

Ovurelin's established superagonist potency, 1000-fold greater than GnRH-III [5], positions it as an ideal positive control or benchmark compound in pharmacological studies evaluating novel GnRH analogs, antagonists, or other endocrine modulators. Its well-characterized acute stimulatory profile and unique desensitization resistance provide a clear reference point for assessing the relative activity and mechanism of action of new chemical entities targeting the GnRH receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ovurelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.